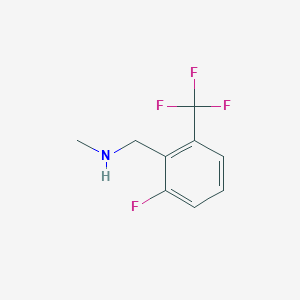
2-Fluoro-N-methyl-6-(trifluoromethyl)benzenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reactions, which can be achieved through various reagents such as trifluoromethyltrimethylsilane and sodium trifluoroacetate
Industrial Production Methods
In industrial settings, the production of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound’s unique chemical properties make it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These interactions can influence the compound’s binding affinity and reactivity with various enzymes and receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine include other fluorinated amines and trifluoromethyl-substituted phenyl compounds. Examples include:
- 2-fluoro-6-(trifluoromethyl)aniline
- Trifluoromethylpyridine
- Trifluoromethylphenyl derivatives
Uniqueness
The uniqueness of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine lies in its specific combination of fluorine atoms and a trifluoromethyl group, which imparts distinct chemical properties such as high electronegativity and stability. These properties make it valuable for various applications in research and industry.
Propiedades
Número CAS |
958863-64-4 |
|---|---|
Fórmula molecular |
C9H9F4N |
Peso molecular |
207.17 g/mol |
Nombre IUPAC |
1-[2-fluoro-6-(trifluoromethyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10/h2-4,14H,5H2,1H3 |
Clave InChI |
JARLBBVPWBXDGY-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=CC=C1F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


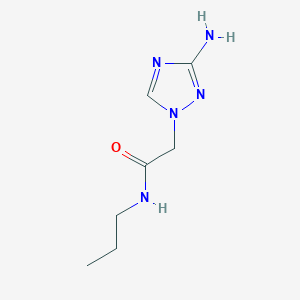
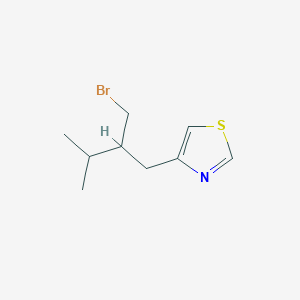
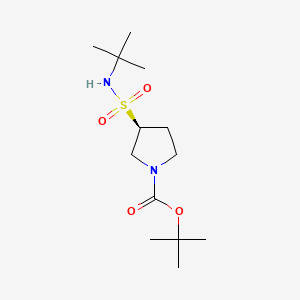
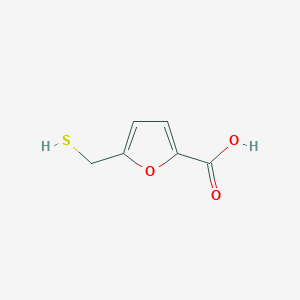
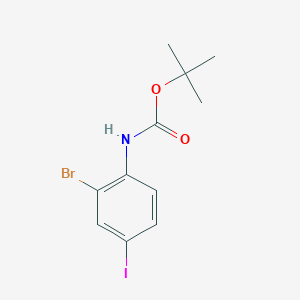
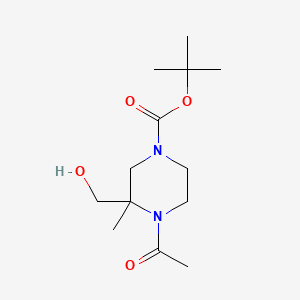
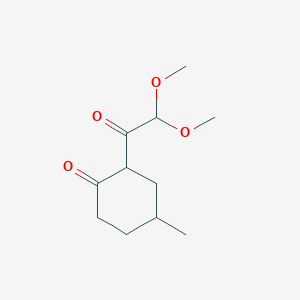
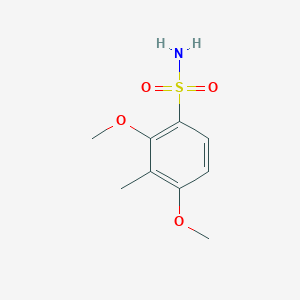
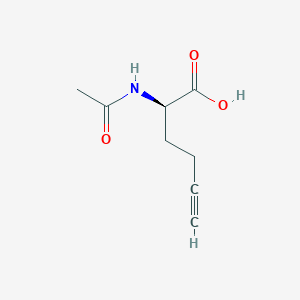
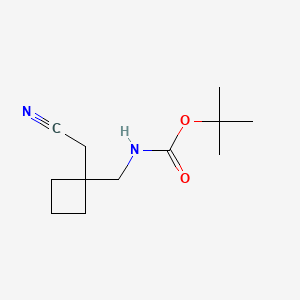
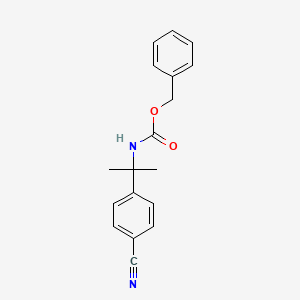
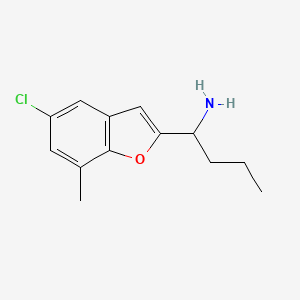
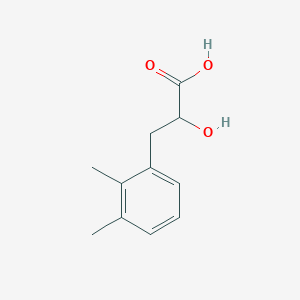
![benzyl N-{1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13494481.png)
